1-(1,3-Benzothiazol-2-yl)-3-hexylurea
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-hexylurea is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-hexylurea typically involves the reaction of 2-aminobenzothiazole with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-3-hexylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzothiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-hexylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-hexylurea involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-hexylurea can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole compounds.
Benzothiazole-2-carboxylic acid: Known for its antimicrobial properties.
Benzothiazole-6-sulfonamide: Used in medicinal chemistry for its potential therapeutic effects .
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19N3OS |
---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-hexylurea |
InChI |
InChI=1S/C14H19N3OS/c1-2-3-4-7-10-15-13(18)17-14-16-11-8-5-6-9-12(11)19-14/h5-6,8-9H,2-4,7,10H2,1H3,(H2,15,16,17,18) |
InChI Key |
KESBMEGTLWDJME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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